2,4,5-Trichloroanisole
Overview
Description
2,4,5-Trichloroanisole is a useful research compound. Its molecular formula is C7H5Cl3O and its molecular weight is 211.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 2,4,5-Trichloroanisole (TCA) is the olfactory system, specifically the cyclic nucleotide-gated channels associated with olfactory sensing . These channels play a crucial role in the detection of odors.
Mode of Action
TCA interacts with its targets by suppressing the cyclic nucleotide-gated channels in the olfactory system .
Biochemical Pathways
The formation mechanisms of TCA mainly include microbial O-methylation of chlorophenols and chlorination of anisole . These processes involve the conversion of chlorinated phenolic compounds into chlorinated anisole derivatives by naturally occurring airborne fungi and bacteria .
Pharmacokinetics
It is known that tca can migrate from its sources and contaminate various products, such as wine, during storage .
Result of Action
The action of TCA results in a musty, moldy smell in contaminated products . This is due to the compound’s strong off-flavor, which can considerably deteriorate the quality of food and beverages . In wine, for instance, TCA is the primary chemical compound responsible for cork taint, giving the wine a wet-moldy smell .
Action Environment
The action of TCA can be influenced by environmental factors. For example, the source of TCA in wine is usually the cork or other woodworks, but it can also contaminate wine from the environment . Furthermore, the presence of chlorinated phenolic compounds in the environment can lead to the production of TCA .
Biochemical Analysis
Biochemical Properties
2,4,5-Trichloroanisole plays a significant role in biochemical reactions, particularly in the context of microbial metabolism. It interacts with enzymes such as O-methyltransferases, which catalyze the methylation of 2,4,5-trichlorophenol to form this compound. This interaction is crucial for the detoxification processes in microorganisms, allowing them to convert toxic chlorophenols into less harmful compounds .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can disrupt olfactory signal transduction by suppressing cyclic nucleotide-gated channels, leading to a decrease in olfactory sensitivity . Additionally, it may affect the expression of genes involved in detoxification and stress response pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It is known to inhibit certain enzymes involved in olfactory signal transduction, thereby altering the normal function of olfactory receptor cells . The compound’s ability to bind to and inhibit these enzymes results in a decrease in olfactory sensitivity, which is a key factor in its role as a tainting agent in wines.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound in in vitro studies has shown persistent effects on cellular function, particularly in olfactory receptor cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild disruptions in olfactory function, while higher doses can lead to significant olfactory impairment and other adverse effects . Toxicity studies have shown that high doses of this compound can cause damage to organs and tissues, highlighting the importance of understanding its dosage-dependent effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include the methylation of chlorophenols. The primary enzyme responsible for its formation is O-methyltransferase, which catalyzes the transfer of a methyl group to 2,4,5-trichlorophenol, resulting in the production of this compound . This metabolic pathway is crucial for the detoxification of chlorophenols in microorganisms.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in certain tissues . The compound’s distribution is influenced by factors such as tissue type and the presence of specific transport proteins.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes. It may also localize to specific organelles, such as the endoplasmic reticulum, where it can influence the activity of enzymes involved in detoxification . Post-translational modifications and targeting signals play a role in directing this compound to these specific compartments.
Properties
IUPAC Name |
1,2,4-trichloro-5-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKBHOQOOGRFJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064120 | |
Record name | Benzene, 1,2,4-trichloro-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6130-75-2 | |
Record name | 2,4,5-Trichloroanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6130-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trichloroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006130752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6130-75-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49588 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,2,4-trichloro-5-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,2,4-trichloro-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-trichloroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.545 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,5-TRICHLOROANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A45S4076Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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